REACTION_CXSMILES
|
O[C:2]1[C:3](O)=[C:4]([CH:13]=[CH:14][CH:15]=1)[C:5]([C:7]1[CH:12]=[CH:11]C=[CH:9][CH:8]=1)=O.[CH2:17]([OH:20])[CH2:18][OH:19].[CH:21]([O-:25])([O-])OC.C(OCC)(=[O:28])C>>[OH:28][C:15]1[CH:2]=[CH:3][C:4]([C:5]2([C:7]3[CH:8]=[CH:9][C:21]([OH:25])=[CH:11][CH:12]=3)[O:20][CH2:17][CH2:18][O:19]2)=[CH:13][CH:14]=1
|
Name
|
montmorillonite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
99 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=C(C(=O)C2=CC=CC=C2)C=CC1)O
|
Name
|
|
Quantity
|
242 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
methyl orthoformate
|
Quantity
|
99 mL
|
Type
|
reactant
|
Smiles
|
C(OC)([O-])[O-]
|
Name
|
methyl orthoformate
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
C(OC)([O-])[O-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a flask equipped with a stirring blade
|
Type
|
CUSTOM
|
Details
|
was carried out at 110° C.
|
Type
|
DISTILLATION
|
Details
|
while distilling of by-products
|
Type
|
CUSTOM
|
Details
|
produced
|
Type
|
WAIT
|
Details
|
the reaction was carried out for additional 30 hours
|
Duration
|
30 h
|
Type
|
CUSTOM
|
Details
|
48 hours
|
Duration
|
48 h
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
extracted with an aqueous 2% sodium hydrogen carbonate solution four times
|
Type
|
CONCENTRATION
|
Details
|
The extract solution was concentrated
|
Type
|
CUSTOM
|
Details
|
recrystallized from dichloroethane
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C1(OCCO1)C1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |